L-691678

FLAP Photoaffinity Labeling Binding Competition

Research on leukotriene biosynthesis requires precise identification of the 5-lipoxygenase-activating protein (FLAP). L-691678 is a quindole-based photoaffinity probe that covalently labels FLAP upon UV activation, enabling target validation not possible with reversible inhibitors like MK-886. - Enables direct, covalent FLAP labeling for unequivocal identification in complex samples. - Competitively displaced by MK-886 (IC50 ~30 nM), providing a validated benchmark for binding assays. - Probes a central FLAP binding region recognized by both indole and quinoline inhibitor classes.

Molecular Formula C36H30IN5O5S
Molecular Weight 771.6 g/mol
CAS No. 144210-49-1
Cat. No. B1673913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-691678
CAS144210-49-1
Synonyms3-((4-azidophenyl)sulfonyl)-2-((4-iodophenyl)methyl)-alpha,alpha-dimethyl-5-(2-quinolinylmethoxy)-1H-indole-2-propanoic acid
L 691678
L-691678
Molecular FormulaC36H30IN5O5S
Molecular Weight771.6 g/mol
Structural Identifiers
SMILESCC(C)(CC1=C(C2=C(N1CC3=CC=C(C=C3)I)C=CC(=C2)OCC4=NC5=CC=CC=C5C=C4)S(=O)(=O)C6=CC=C(C=C6)N=[N+]=[N-])C(=O)O
InChIInChI=1S/C36H30IN5O5S/c1-36(2,35(43)44)20-33-34(48(45,46)29-16-13-26(14-17-29)40-41-38)30-19-28(47-22-27-12-9-24-5-3-4-6-31(24)39-27)15-18-32(30)42(33)21-23-7-10-25(37)11-8-23/h3-19H,20-22H2,1-2H3,(H,43,44)
InChIKeyYDONNKKRJRSVEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

L-691678 Quindole FLAP Inhibitor Overview


L-691678 (CAS 144210-49-1) is a synthetic small molecule belonging to the 'quindole' class of leukotriene biosynthesis inhibitors. It is a potent, radioiodinated photoaffinity analogue of L-689,037 designed to bind directly to the 5-lipoxygenase-activating protein (FLAP) [1]. Its chemical name is 3-((4-azidophenyl)sulfonyl)-2-((4-iodophenyl)methyl)-alpha,alpha-dimethyl-5-(2-quinolinylmethoxy)-1H-indole-2-propanoic acid, with a molecular formula of C36H30IN5O5S and a molecular weight of approximately 771.63 g/mol [2].

Probe type Photoaffinity probe for covalent FLAP labeling
Detection Radioiodinated analog supports sensitive detection
Binding mode Quindole hybrid design for binding-site characterization

L-691678 vs. Generic FLAP Inhibitors


Substituting L-691678 with other leukotriene biosynthesis inhibitors, such as MK-886 (indole class) or L-674,573 (quinoline class), is not equivalent due to L-691678's unique quindole hybrid structure and its specific utility as a radioiodinated photoaffinity probe. While MK-886 and L-674,573 are competitive FLAP inhibitors, L-691678 is designed to directly and covalently label FLAP via photoactivation, enabling precise mapping of inhibitor binding sites and mechanistic studies not possible with conventional inhibitors [1][2]. The following quantitative evidence demonstrates the distinct binding interactions and the necessity for a purpose-selected compound.

L-691678 Photoaffinity probe; covalent labeling upon UV activation
MK-886 / L-674,573 Competitive inhibitors; do not enable covalent FLAP attachment
Covalent labeling
Yes, photoactivatable
No, reversible binding
Binding mode
Hybrid quindole; sensitive to indole & quinoline competition
Pure indole or quinoline; may not reflect hybrid binding epitope
Detection
Radioiodinated for autoradiography
Unlabeled; require alternative detection methods

L-691678 Quantitative Binding Evidence


FLAP Binding and Inhibitor Competition

L-691678 is a potent radioiodinated photoaffinity analogue of L-689,037. In immunoprecipitation studies, MK-886 and L-674,573 specifically compete with [125I]L-691,678 for binding to FLAP in a concentration-dependent manner [1]. This demonstrates that L-691678 directly labels the FLAP protein and shares a common binding site with both indole and quinoline class inhibitors.

FLAP Binding Competition
Head-to-head
Competition by MK-886 & L-674,573 displaces [125I]L-691,678 FLAP labeling
Confirms shared FLAP binding site across inhibitor classes.
No IC50 reported; concentration-dependent competition
FLAP Photoaffinity Labeling Binding Competition

MK-886 Inhibition of FLAP Photoaffinity Labeling

The indole-class FLAP inhibitor MK-886 inhibits the photoaffinity labeling of FLAP by [125I]L-691,678 with an IC50 of 30 nM . This quantitative value establishes a benchmark for competitive binding at the FLAP site and underscores the high affinity of the L-691,678 probe for its target.

MK-886 Inhibition IC50
Data to verify
IC50 = 30 nM
Reported benchmark for competitive binding assays.
Source data not provided; requires independent verification
FLAP Photoaffinity Labeling Competitive Binding

Quindole Hybrid FLAP Binding Profile

L-691,678 belongs to the 'quindole' class of FLAP inhibitors, which are hybrid molecules combining structural elements from both indole (e.g., MK-886) and quinoline (e.g., L-674,573) classes [1]. This hybrid design allows for a distinct binding mode on FLAP, as evidenced by its ability to be competitively displaced by representatives of both parent classes [1].

Quindole Hybrid Binding
Class-level
Hybrid structure combines indole/quinoline features; displaced by both inhibitor classes.
Enables probing of central/overlapping FLAP binding epitopes.
Binding epitope mapping requires further mutagenesis studies
Structure-Activity Relationship FLAP Quindole

L-691678 Targeted Research Applications


Photoaffinity Labeling for FLAP Target Identification

L-691,678 is ideally suited for experiments requiring direct, covalent labeling of the FLAP protein. As a radioiodinated photoaffinity probe, it enables the unequivocal identification of FLAP in complex biological samples following UV activation [1]. This is critical for validating FLAP as the molecular target of novel compounds and for studying its expression and cellular localization. Unlike standard competitive inhibitors, L-691,678 provides a permanent, traceable mark for downstream detection (e.g., autoradiography) and purification [1].

Competitive Binding Assays for FLAP Inhibitor Characterization

Researchers developing next-generation leukotriene biosynthesis inhibitors can use [125I]L-691,678 in competition binding assays. The known IC50 of 30 nM for MK-886 displacement of L-691,678 provides a validated benchmark [1]. By measuring the ability of a test compound to displace [125I]L-691,678 from FLAP, scientists can quantitatively rank binding affinities and establish structure-activity relationships (SAR) for novel chemotypes, a key step in lead optimization [1].

FLAP Structure-Function and Binding Epitope Studies

Due to its quindole hybrid structure, L-691,678 can be used to probe the FLAP binding site architecture. Its ability to be competed by both indole (MK-886) and quinoline (L-674,573) class inhibitors suggests it interacts with a central or overlapping binding region [1]. Studies employing L-691,678 in combination with site-directed mutagenesis of FLAP can map critical amino acid residues involved in inhibitor binding, providing essential data for rational drug design [1].

FLAP Complex Immunoprecipitation Assays

The covalent labeling of FLAP by photoactivated [125I]L-691,678 facilitates immunoprecipitation studies. This allows for the investigation of FLAP's interaction with other proteins, such as 5-lipoxygenase, under various cellular conditions [1]. This application is specific to photoaffinity probes and cannot be replicated with non-covalent, competitive inhibitors, providing unique insights into the dynamic FLAP-5LO complex essential for leukotriene biosynthesis [1].

Application
Selection Property
Validation Focus
FLAP target identification & validation
Photoaffinity covalent labeling probe
FLAP detection via autoradiography / purification
FLAP inhibitor competitive binding screening
Radioiodinated probe for displacement assays
Binding affinity ranking & SAR for novel chemotypes
FLAP binding-site architecture studies
Quindole hybrid structure for epitope mapping
Mutagenesis-guided binding residue identification
FLAP-5LO complex co-immunoprecipitation
Covalent photoaffinity probe for IP
Protein interaction studies under cellular conditions

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